

# functional analysis of FtsW mutations identified in genetic screens

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# FtsW Functional Analysis Technical Support Center

Welcome to the technical support center for the functional analysis of FtsW mutations. This resource is designed for researchers, scientists, and drug development professionals investigating the role of FtsW in bacterial cell division and peptidoglycan synthesis.

## Frequently Asked Questions (FAQs)

Q1: What is the primary function of FtsW?

A1: FtsW is an essential protein in the bacterial divisome, the multiprotein complex that drives cell division.[1] Its primary function is as a peptidoglycan glycosyltransferase (PGT), which polymerizes Lipid II precursors into new peptidoglycan strands for the septal cell wall.[2][3] This activity is crucial for building the cross-wall that separates daughter cells during cytokinesis. FtsW works in a complex with a cognate class B penicillin-binding protein (bPBP), such as FtsI (PBP3), which provides the transpeptidase (TP) activity to crosslink the newly synthesized glycan strands.[1][2][3]

Q2: Why is FtsW a promising target for novel antibiotics?

A2: FtsW is an attractive antibiotic target because it is a widely conserved and essential protein in most bacteria.[3] Its enzymatic activity is critical for cell division and viability.[3] Developing







inhibitors that specifically target the FtsW active site could lead to a new class of antibiotics that disrupt cell wall synthesis, a pathway distinct from that targeted by many existing drugs like  $\beta$ -lactams.

Q3: What is the relationship between FtsW and FtsI (PBP3)?

A3: FtsW and FtsI form a crucial partnership for septal peptidoglycan synthesis. FtsW acts as the polymerase, while FtsI is the transpeptidase.[4] FtsW is required to recruit FtsI to the division site.[5] Furthermore, the polymerase activity of FtsW is dependent on its interaction with FtsI; the two proteins form a stable complex that is required for growth and division.[2][3]

Q4: There is debate about FtsW being a Lipid II "flippase." What is the current understanding?

A4: Initially, FtsW was proposed to be the flippase responsible for translocating the Lipid II precursor across the cytoplasmic membrane.[2][6] Some in vitro studies using purified FtsW reconstituted into liposomes supported this flippase activity.[6][7] However, other studies have identified MurJ as the primary Lipid II flippase in vivo.[8] More recent consensus establishes FtsW as a peptidoglycan polymerase whose activity is dependent on its bPBP partner.[2][3] While the flippase debate is complex, the essential polymerase function of FtsW is well-supported.[8][9]

## **Troubleshooting Guides**

This section addresses common problems encountered during the experimental analysis of FtsW mutations.

## Troubleshooting & Optimization

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Problem / Observation	Potential Cause(s)	Suggested Solution(s)
My FtsW mutant fails to complement a deletion/depletion strain.	1. The mutation renders the protein non-functional (e.g., affects active site, folding, or stability).2. The mutation disrupts a critical protein-protein interaction (e.g., with Ftsl or FtsL).3. The mutant protein is unstable and rapidly degraded.4. Expression level of the mutant protein is too low or toxic.	1. Sequence the plasmid to confirm the mutation. 2. Perform a Western blot to check the stability and expression level of the mutant FtsW protein.[10][11]3. Test for interactions with known partners (e.g., Ftsl, FtsL) using a bacterial two-hybrid assay. [10]4. If the protein is unstable, consider using a different expression system or growth condition (e.g., lower temperature).
Cells expressing my FtsW mutant show a dominant-negative phenotype (e.g., filamentation, lysis).	1. The inactive mutant protein is titrating out essential binding partners from the divisome complex.[2]2. The mutant is "trapped" in a specific conformation that stalls the division process.3.  Overexpression of the mutant protein is toxic.[12][13]	1. Confirm the phenotype is dependent on the expression level. Use an inducible promoter and test a range of inducer concentrations.2.  Analyze the localization of other key divisome proteins (e.g., FtsZ, FtsI, FtsN) via fluorescence microscopy to see if divisome assembly is perturbed.[14]3. Check if the mutant FtsW localizes correctly to the mid-cell.[14]
I isolated a suppressor mutation in ftsW from a genetic screen, but I'm not sure how it works.	The mutation may be "hyperactive," bypassing the need for an upstream activation signal (e.g., from FtsN or FtsL).[10][15]	1. Test if the ftsW mutant can suppress mutations in upstream activators like ftsL, ftsB, ftsQ, or ftsN.[10][16]2. Perform epistasis analysis to place the FtsW mutation within the known activation pathway (FtsN -> FtsQLB -> FtsI ->



FtsW).[15]3. Assess if the mutation alters sensitivity to known inhibitors or antibiotics that target cell division.

My in vitro FtsW polymerase assay shows no activity.

1. The cognate bPBP (e.g., FtsI) is missing or inactive. FtsW polymerase activity is dependent on its partner.[2] [3]2. Divalent cations (Mg<sup>2+</sup> or Ca<sup>2+</sup>) are absent from the reaction buffer.[2]3. The purified FtsW or FtsI protein is misfolded or aggregated.4. The Lipid II substrate is degraded or of poor quality.

1. Ensure you are using a copurified FtsW-FtsI complex or adding purified, active FtsI to the reaction.[2]2. Supplement the reaction buffer with MgCl<sub>2</sub> or CaCl<sub>2</sub>.3. Check protein quality using size-exclusion chromatography (SEC) and SDS-PAGE.4. Validate your Lipid II substrate. Use a positive control, such as a known active PGT enzyme.

### **Quantitative Data Summary**

The following tables summarize the effects of specific, published FtsW mutations.

## Table 1: Analysis of Dominant-Negative FtsW Mutations in E. coli

These mutations were identified in a screen for variants that cause a wrinkled colony morphology, indicative of cell division defects.[17] They are proposed to disrupt the catalytic activity of FtsW without affecting its recruitment to the divisome.[14]



Mutation	Location	Phenotype upon Induction	Effect on Function
Q147L	Extracellular Loop 2 (ECL2)	Strong division block, filamentation	Blocks septal PG synthesis; does not affect localization or interaction with FtsI/FtsL[14]
P196L	Extracellular Loop 3 (ECL3)	Strong division block, filamentation	Blocks septal PG synthesis; does not affect localization or interaction with Ftsl/FtsL[14]
R246C	Extracellular Loop 4 (ECL4)	Strong division block, filamentation	Blocks septal PG synthesis; does not affect localization or interaction with FtsI/FtsL[14]
G371V	Extracellular Loop 5 (ECL5)	Strong division block, filamentation	Blocks septal PG synthesis; does not affect localization or interaction with FtsI/FtsL[14]

## Table 2: Analysis of "Active" FtsW Suppressor Mutations in E. coli

These mutations were isolated as suppressors of dominant-negative ftsL mutants, suggesting they "activate" FtsW, bypassing the need for upstream signals.[10]



Mutation	Location	Suppressor Activity	Proposed Mechanism
M269I	Transmembrane Domain	Suppresses loss of FtsN; bypasses need for FtsL activation signal[10][15]	Puts FtsW in a constitutively active conformation.
E289G	Extracellular Loop 4 (ECL4)	Suppresses dominant- negative ftsL mutants (e.g., FtsLE87K); bypasses FtsN[10]	Likely affects the FtsW-FtsI interface to mimic the activated state.[15]

# Experimental Protocols Site-Directed Mutagenesis of ftsW

This protocol is adapted from standard PCR-based mutagenesis methods to introduce specific point mutations into a plasmid carrying the ftsW gene.[18][19][20][21]

#### 1. Primer Design:

- Design two complementary mutagenic primers, typically 25-45 bases in length.
- The desired mutation should be located in the center of the primers.
- Ensure a melting temperature (Tm) of ≥78°C. The following formula can be used for estimation: Tm = 81.5 + 0.41(%GC) 675/N %mismatch, where N is the primer length.[18]

#### 2. PCR Amplification:

- Set up the PCR reaction in a 50 μL volume:
  - 5-50 ng dsDNA plasmid template
  - 125 ng forward primer
  - 125 ng reverse primer



- $\circ$  1  $\mu$ L dNTP mix (10 mM)
- 5 μL 10x high-fidelity polymerase buffer
- 1 μL high-fidelity DNA polymerase (e.g., PfuUltra, Platinum SuperFi)[21]
- $\circ$  ddH<sub>2</sub>O to 50  $\mu$ L
- Perform thermal cycling:
  - Initial Denaturation: 95°C for 1 min
  - 18 Cycles:
    - Denaturation: 95°C for 50 sec
    - Annealing: 60°C for 50 sec
    - Extension: 68°C for 1 min/kb of plasmid length
  - Final Extension: 68°C for 7 min
- 3. Template Digestion:
- Add 1 μL of DpnI restriction enzyme directly to the amplification product.[18][20]
- Incubate at 37°C for at least 2 hours to digest the parental (methylated) template DNA.
- 4. Transformation:
- Transform 1-2 μL of the DpnI-treated PCR product into competent E. coli cells.
- Plate on selective media and incubate overnight.
- 5. Verification:
- Isolate plasmid DNA from resulting colonies.



 Verify the presence of the desired mutation and the absence of secondary mutations by Sanger sequencing.

### **Cell Morphology Analysis by Microscopy**

This protocol describes how to visualize the effect of FtsW mutations on bacterial cell shape and division.[22][23][24][25]

- 1. Sample Preparation:
- Grow bacterial cultures expressing wild-type or mutant FtsW to mid-log phase (OD<sub>600</sub> ≈ 0.4-0.6). If using an inducible promoter, add the inducer for a defined period (e.g., 2-3 mass doublings).
- Take a 1 mL aliquot of the culture. Pellet the cells by centrifugation (e.g., 5000 x g for 2 min).
- Wash the cells once with 1 mL of phosphate-buffered saline (PBS).
- Resuspend the cell pellet in a small volume of PBS (e.g., 50 μL).
- 2. Slide Preparation:
- Prepare an agarose pad: melt 1% agarose in PBS, apply a small drop (≈3 μL) onto a clean microscope slide, and press another slide on top to create a thin, flat pad.
- Spot 1-2 μL of the resuspended cell culture onto the agarose pad.
- Allow the liquid to absorb, then cover with a coverslip.
- 3. Microscopy:
- Visualize cells using a phase-contrast or differential interference contrast (DIC) microscope.
- Use a 100x oil immersion objective for optimal resolution of individual bacterial cells.[23]
- Capture images using a digital camera.
- 4. Analysis:



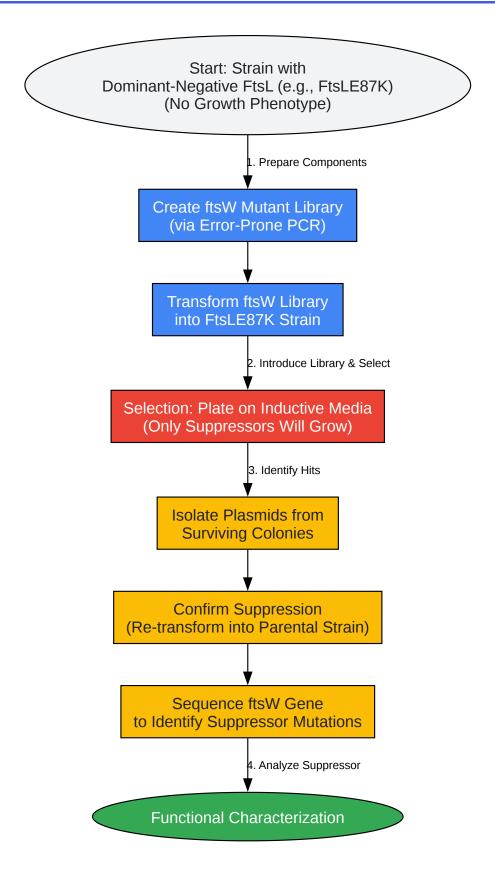
- Quantify cell length and width using image analysis software (e.g., ImageJ/Fiji).
- Score phenotypes such as filamentation (failure to divide), cell chaining, bulging, or lysis.
- For fluorescence microscopy (e.g., with GFP-FtsW fusions), assess the localization of the protein (e.g., mid-cell, diffuse, or polar).

### **Visualizations**

## Experimental Workflow: Genetic Screen for FtsW Suppressor Mutations

This diagram outlines the logical flow of a genetic screen designed to identify "active" FtsW mutants that can overcome a block in the cell division pathway, such as the one caused by a dominant-negative FtsL mutant.





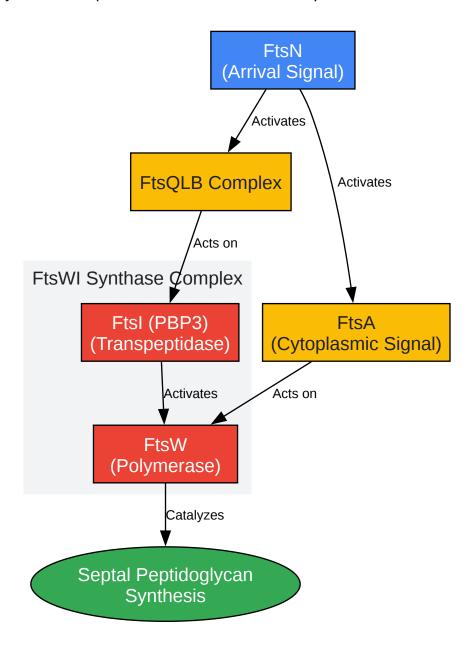
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Workflow for identifying FtsW suppressor mutations.



### Signaling Pathway: Activation of the FtsWI Synthase

This diagram illustrates the accepted hierarchical model for the activation of the FtsW-FtsI peptidoglycan synthase complex at the bacterial division septum.



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Model of the FtsWI activation signaling cascade.

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